molecular formula C19H10Cl2FN3O2 B10913003 5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10913003
M. Wt: 402.2 g/mol
InChI Key: LGOPKIPYGCMTRO-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazolo[1,5-a]pyrimidine core, which is further functionalized with a carboxylic acid group

Preparation Methods

The synthesis of 5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, typically using a fluorinated aromatic compound and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and palladium-catalyzed reactions .

Chemical Reactions Analysis

5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms, particularly those involving kinase inhibition and signal transduction.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and to develop chemical probes for biological studies.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing phosphorylation events that are critical for signal transduction .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H10Cl2FN3O2

Molecular Weight

402.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C19H10Cl2FN3O2/c20-13-6-3-11(7-14(13)21)15-8-17(19(26)27)25-18(23-15)9-16(24-25)10-1-4-12(22)5-2-10/h1-9H,(H,26,27)

InChI Key

LGOPKIPYGCMTRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(=O)O)F

Origin of Product

United States

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